molecular formula C13H30O2Si B3246173 4-(Triisopropylsiloxy)-1-butanol CAS No. 175849-51-1

4-(Triisopropylsiloxy)-1-butanol

Cat. No.: B3246173
CAS No.: 175849-51-1
M. Wt: 246.46 g/mol
InChI Key: VYSKOVLQUUGJOD-UHFFFAOYSA-N
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Description

4-(Triisopropylsiloxy)-1-butanol is a useful research compound. Its molecular formula is C13H30O2Si and its molecular weight is 246.46 g/mol. The purity is usually 95%.
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Scientific Research Applications

Combustion and Fuel Applications

  • Combustion Chemistry of Butanol Isomers: Butanol, including 1-butanol, shows promise as a bio-derived alternative to conventional fuels. A comprehensive chemical kinetic model for butanol isomers (including 1-butanol) has been developed to understand their combustion properties. This model is crucial for utilizing these alcohols as fuels or fuel additives, highlighting their potential in sustainable energy solutions (Sarathy et al., 2012).

Biotechnological Production

  • Fermentative Butanol Production: Butanol is a key alcohol in the chemical and textile industries, and its fermentative production using clostridia has gained renewed interest due to advances in biotechnology and the demand for renewable resources. This research provides insights into the industrial viability of fermentative butanol production (Lee et al., 2008).
  • Bio-based Production from Glycerol: A study developed a process for butanol production from glycerol, using a mutant strain of Clostridium pasteurianum. This approach significantly improves butanol yield, demonstrating the feasibility of bio-based butanol production as a sustainable alternative to fossil fuels (Malaviya et al., 2012).

Chemical Synthesis and Applications

  • Alcohol Dehydration Over Zeolites: Research on the dehydration of alcohols like 2-butanol over alkali cation-exchanged zeolites has been conducted. This process is important in the chemical synthesis and understanding of reactions catalyzed by hydroxyl groups, which is relevant to the applications of alcohols like 4-(Triisopropylsiloxy)-1-butanol (Jacobs et al., 1977).

Biofuel and Renewable Energy

  • Butanol as Biofuel: Butanol's potential as a biofuel is notable, given its advantages over ethanol, such as higher energy content and hydrophobicity. Its suitability for blending with gasoline or biodiesel, as well as its possible application in spark ignition engines, is a key area of interest in renewable energy research (Moss et al., 2008).

Properties

IUPAC Name

4-tri(propan-2-yl)silyloxybutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30O2Si/c1-11(2)16(12(3)4,13(5)6)15-10-8-7-9-14/h11-14H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSKOVLQUUGJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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